Product packaging for CU-6PMN(Cat. No.:CAS No. 2099034-38-3)

CU-6PMN

Cat. No.: B606831
CAS No.: 2099034-38-3
M. Wt: 406.478
InChI Key: UYPOSIGCFZMVDD-UHFFFAOYSA-N
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Description

Overview of Nuclear Receptors and Their Role in Biological Systems

Nuclear receptors (NRs) constitute a class of intracellular proteins that function as ligand-activated transcription factors. They are responsible for sensing a variety of lipid-soluble signals, including steroid hormones, thyroid hormones, vitamins (such as retinoids and vitamin D), and other metabolites like fatty acids and oxysterols. wikipedia.orgnih.govnumberanalytics.comnih.govfrontiersin.org Upon binding to their specific ligands, nuclear receptors undergo conformational changes that enable them to regulate the expression of target genes. wikipedia.orgnih.govfrontiersin.org This regulation can involve either the activation (transactivation) or repression (transrepression) of transcription. nih.gov

Nuclear receptors play crucial roles in a wide array of biological processes essential for the development, homeostasis, and metabolism of an organism. wikipedia.orgnih.govnumberanalytics.comfrontiersin.org These processes include cell proliferation, differentiation, embryonic development, reproduction, and metabolic regulation, such as glucose and lipid metabolism. nih.govnumberanalytics.comfrontiersin.orgfrontiersin.org Unlike extracellular receptors that bind protein ligands at the cell surface and trigger cytoplasmic signaling cascades, nuclear receptors interact directly with lipophilic ligands that can cross the plasma membrane, and subsequently regulate gene expression within the nucleus. nih.govfrontiersin.org Their ability to regulate different genes in different cell types highlights their integrative roles in development and homeostasis. nih.gov

The human nuclear receptor superfamily comprises 48 members, classified into subfamilies based on sequence homology and functional characteristics. numberanalytics.comfrontiersin.org These receptors share a common modular structure typically consisting of a DNA-binding domain (DBD) and a ligand-binding domain (LBD), separated by a hinge region and flanked by variable N-terminal and C-terminal regions. nih.govplos.org The DBD is responsible for recognizing and binding to specific DNA sequences known as hormone response elements (HREs) or response elements (REs) in the promoter or enhancer regions of target genes. wikipedia.orgnih.govfrontiersin.orgfrontiersin.orgplos.org The LBD contains the ligand-binding pocket and is involved in ligand-dependent conformational changes, dimerization, and interaction with coregulatory proteins. nih.govplos.orgactivemotif.com

Nuclear receptors exert their transcriptional effects in concert with coregulator proteins, which include coactivators and corepressors. wikipedia.orgnih.govfrontiersin.orgoup.com Ligand binding typically leads to the dissociation of corepressors and the recruitment of coactivators, facilitating the assembly of the transcriptional machinery and promoting gene expression. nih.govfrontiersin.orgactivemotif.comoup.com Conversely, in the absence of ligand or upon binding of antagonists, corepressors may be recruited, leading to transcriptional repression. nih.govoup.comwikipedia.org Given their central roles in numerous physiological processes, dysregulation of nuclear receptor activity can contribute to various diseases, including cancer, diabetes, and metabolic disorders, making them significant targets for therapeutic intervention. nih.govnumberanalytics.comnih.govoup.com

Significance of Retinoid X Receptors (RXRs) in Transcriptional Regulation

Retinoid X Receptors (RXRs), belonging to the nuclear receptor superfamily (specifically subfamily 2, NR2B), are critically important in transcriptional regulation, primarily through their ability to form heterodimers with a wide range of other nuclear receptors. frontiersin.orgfrontiersin.orgplos.orgwikipedia.orgacs.orgnih.gov There are three subtypes of RXRs in humans: RXR-alpha (RXRA), RXR-beta (RXRB), and RXR-gamma (RXRG), encoded by the RXRA, RXRB, and RXRG genes, respectively. wikipedia.org

RXRs are activated by the ligand 9-cis retinoic acid (9cRA), although the endogenous relevance of 9cRA is debated, and 9-cis-13,14-dihydroretinoic acid may also be an endogenous mammalian RXR-selective agonist. frontiersin.orgwikipedia.orgacs.org While RXRs can function as homodimers, their most significant role in transcriptional regulation stems from their promiscuous ability to form heterodimers with numerous other nuclear receptors. frontiersin.orgactivemotif.comwikipedia.orgacs.orgnih.gov These heterodimerization partners include Retinoic Acid Receptors (RARs), Thyroid Hormone Receptors (TRs), Vitamin D Receptors (VDRs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Farnesoid X Receptors (FXRs), and many others. frontiersin.orgactivemotif.comwikipedia.orgacs.orgnih.govconsensus.app

The formation of RXR heterodimers significantly expands the repertoire of DNA response elements that can be recognized and regulated, thereby increasing the complexity and specificity of transcriptional control. frontiersin.orgplos.orgnih.govconsensus.app The specific function of an RXR-containing heterodimer in regulating transcription depends on the identity of the dimerization partner, the specific DNA response element they bind to, and the presence or absence of ligands for both RXR and its partner receptor. frontiersin.orgacs.orgnih.gov

RXR heterodimers can be classified as either "permissive" or "non-permissive" based on their ligand-dependent activation profiles. nih.gov In permissive heterodimers, such as PPAR/RXR, LXR/RXR, and FXR/RXR, binding of a ligand to either RXR or its partner can be sufficient for robust transcriptional activation. nih.gov In non-permissive heterodimers, such as RAR/RXR, TR/RXR, and VDR/RXR, ligands for both RXR and the partner receptor are typically required for maximal transcriptional activity. acs.orgnih.gov This differential responsiveness to ligands adds another layer of regulatory complexity to RXR signaling. acs.org

Through these diverse heterodimeric partnerships, RXRs are involved in regulating a wide range of biological processes, including embryonic development, cell differentiation, metabolism (glucose, lipid, cholesterol, bile acid), and homeostasis. numberanalytics.comfrontiersin.orgfrontiersin.orgfrontiersin.orgconsensus.app The ability of RXR to integrate signals from multiple pathways via its heterodimerization partners makes it a central hub in nuclear receptor signaling networks. frontiersin.orgconsensus.app

Properties

CAS No.

2099034-38-3

Molecular Formula

C25H26O5

Molecular Weight

406.478

IUPAC Name

7-hydroxy-2-oxo-6-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C25H26O5/c1-13-8-18-19(25(4,5)7-6-24(18,2)3)11-15(13)16-9-14-10-17(22(27)28)23(29)30-21(14)12-20(16)26/h8-12,26H,6-7H2,1-5H3,(H,27,28)

InChI Key

UYPOSIGCFZMVDD-UHFFFAOYSA-N

SMILES

O=C(C(C1=O)=CC2=C(O1)C=C(O)C(C3=C(C)C=C4C(C)(C)CCC(C)(C)C4=C3)=C2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CU-6PMN;  CU6PMN;  CU 6PMN; 

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Cu 6pmn

Design Principles Guiding the Synthesis of CU-6PMN

The molecular architecture of this compound is a testament to a rational design approach, aimed at creating a molecule that can effectively interact with RXRs while also possessing a fluorescent reporter group for easy detection.

Scaffold Derivatization from Existing Retinoid X Receptor Activators (e.g., CD3254)

The foundational structure of this compound is derived from known RXR activators, with CD3254 serving as a key template. researchgate.netnih.gov This approach, known as scaffold hopping or derivatization, is a common strategy in medicinal chemistry to design new compounds with improved or novel properties based on an existing pharmacophore. By using the core structure of a potent RXR agonist, the designers of this compound ensured a high probability of retaining the desired biological activity.

Incorporation of the Umbelliferone (B1683723) Fluorophore for Optical Properties

A defining feature of this compound is the integration of an umbelliferone (7-hydroxycoumarin) moiety. nih.govacs.orgmedchemexpress.com This structural component is a well-known fluorophore, a molecule that can re-emit light upon light excitation. The umbelliferone scaffold provides the intrinsic fluorescence to this compound, which is crucial for its application in fluorescence-based assays. nih.govacs.org The fluorescence intensity of umbelliferone is sensitive to its environment; it emits strong fluorescence in a hydrophilic environment, which decreases in the hydrophobic interior of proteins. nih.govacs.org This property allows for the monitoring of binding events to the RXR ligand-binding pocket.

Strategic Placement of the 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene Moiety

The inclusion of the bulky and lipophilic 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene group is a critical design element for achieving high-affinity binding to the retinoid X receptor. nih.govnih.govresearchgate.net This moiety is a common feature in many synthetic retinoids, often referred to as a "rexinoid" scaffold, and is known to effectively occupy the hydrophobic ligand-binding pocket of RXRs. Its strategic placement ensures that this compound can anchor itself within the receptor, leading to its agonist activity.

Detailed Synthetic Pathways to this compound and Its Key Intermediates

The synthesis of a complex molecule like this compound involves a multi-step organic synthesis approach, utilizing a series of carefully controlled chemical reactions to build the target structure from simpler starting materials.

Multi-Step Organic Synthesis: Reaction Sequences and Conditions

The synthesis would likely commence with the formation of the umbelliferone scaffold. This can often be achieved through a Pechmann condensation or a related reaction, where a phenol (in this case, a resorcinol derivative) is reacted with a β-ketoester under acidic conditions. Subsequent reactions would be required to introduce the carboxylic acid group at the 3-position and the tetrahydronaphthalene group at the 6-position. The latter step would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to form the carbon-carbon bond between the coumarin (B35378) core and the pre-synthesized tetrahydronaphthalene fragment.

A plausible, though not definitively published, multi-step sequence could be envisioned as follows:

StepReaction TypeReactantsReagents and ConditionsProduct
1Protection2,4-dihydroxybenzaldehydeProtecting group (e.g., MOM-Cl), baseProtected 2,4-dihydroxybenzaldehyde
2Knoevenagel CondensationProtected aldehyde, diethyl malonatePiperidine, ethanol, refluxDiethyl 2-((protected-2,4-dihydroxyphenyl)methylene)malonate
3Intramolecular Cyclization/LactonizationIntermediate from Step 2Acid catalyst, heatEthyl 7-(protected-hydroxy)-2-oxo-2H-chromene-3-carboxylate
4HalogenationIntermediate from Step 3N-Bromosuccinimide (NBS)Ethyl 6-bromo-7-(protected-hydroxy)-2-oxo-2H-chromene-3-carboxylate
5Suzuki CouplingBromo-coumarin from Step 4, (3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acidPd catalyst, base, solventEthyl 7-(protected-hydroxy)-2-oxo-6-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2H-chromene-3-carboxylate
6DeprotectionIntermediate from Step 5Acidic conditionsEthyl 7-hydroxy-2-oxo-6-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2H-chromene-3-carboxylate
7SaponificationEster from Step 6NaOH, H₂O/EtOH, then acid workupThis compound

This table represents a hypothetical synthetic route based on common organic chemistry principles for the synthesis of similar compounds and is not a definitive, published procedure for this compound.

Specific Chemical Transformations Utilized (e.g., Lithiation-Borylation)

The lithiation-borylation reaction is a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds with high stereocontrol. nih.govacs.orgbris.ac.ukbris.ac.uk This methodology involves the deprotonation of a substrate with an organolithium reagent to form a lithiated intermediate, which is then trapped by a boronic ester. The resulting "ate" complex undergoes a 1,2-metallate rearrangement to furnish a homologated boronic ester. nih.govacs.org

In the context of synthesizing a complex molecule like this compound, the lithiation-borylation reaction could be employed in the construction of the 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene precursor. This methodology allows for the precise and iterative addition of carbon building blocks to "grow" a molecule with control over its three-dimensional shape. nih.govacs.org For instance, a suitably functionalized aromatic precursor could undergo a sequence of lithiation-borylation reactions to build up the substituted tetralin ring system with the desired stereochemistry. The resulting boronic acid or ester derivative of the tetrahydronaphthalene moiety would then be a key intermediate for the aforementioned cross-coupling reaction with the coumarin core.

Isolation and Purification Protocols for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its synthetic intermediates are crucial for obtaining a final product of high purity, which is essential for accurate biological and chemical assessment. A variety of standard laboratory techniques are employed to remove unreacted starting materials, byproducts, and other impurities.

Initial workup procedures for the reaction mixtures typically involve extraction and washing steps. These are followed by more refined purification methods. Column chromatography is a principal technique used for the separation of both the final compound and key intermediates. The choice of stationary phase (e.g., silica gel) and the mobile phase (a solvent or a mixture of solvents) is optimized for each specific separation step to achieve maximal resolution.

Recrystallization is another powerful purification technique employed, particularly for solid intermediates and the final this compound product. This method relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures. A carefully selected solvent allows for the dissolution of the compound at an elevated temperature and its subsequent crystallization upon cooling, leaving impurities behind in the solution.

To confirm the purity of the isolated compounds, various analytical methods are utilized. Thin-layer chromatography (TLC) is used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. High-performance liquid chromatography (HPLC) provides a more quantitative and sensitive assessment of purity. The structural identity and integrity of the purified this compound and its precursors are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Technique Purpose Typical Implementation
Extraction Initial separation from reaction mixtureLiquid-liquid extraction using immiscible solvents to separate based on solubility.
Column Chromatography Purification of intermediates and final productSeparation based on differential adsorption on a stationary phase (e.g., silica gel) with an eluting solvent system.
Recrystallization Final purification of solid compoundsDissolution in a hot solvent followed by cooling to induce crystallization of the pure compound.
Thin-Layer Chromatography (TLC) Reaction monitoring and purity assessmentRapid separation on a coated plate to visualize components of a mixture.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysisHigh-resolution separation using a packed column and a liquid mobile phase.

Scalability Considerations in this compound Synthesis for Research Applications

Transitioning the synthesis of this compound from a laboratory-scale procedure to a larger scale suitable for extensive research applications presents several challenges and considerations. The primary goal is to develop a process that is not only efficient and cost-effective but also safe and reproducible.

Key factors that need to be addressed for scalability include:

Reagent and Solvent Selection: The cost and availability of starting materials and solvents become more significant at a larger scale. It may be necessary to identify alternative, more economical synthetic routes or suppliers. The environmental impact and safety of large volumes of solvents also need to be carefully considered.

Reaction Conditions: Parameters such as temperature, pressure, and reaction time often need to be re-optimized for larger reaction vessels. Heat transfer can become a critical issue in large-scale reactions, potentially affecting reaction kinetics and byproduct formation.

Purification Methods: Purification techniques that are straightforward on a small scale, such as column chromatography, can become cumbersome and expensive when scaled up. Alternative methods like preparative HPLC or crystallization may need to be developed and optimized for larger quantities.

Safety: A thorough risk assessment is essential before scaling up any chemical synthesis. Potential hazards such as exothermic reactions, the handling of flammable or toxic reagents, and the generation of hazardous waste must be identified and mitigated.

The development of a scalable synthesis for this compound is an iterative process that involves careful planning, process optimization, and a strong emphasis on safety and efficiency to support its continued investigation in research settings.

Based on the conducted research, there is no publicly available scientific literature or data corresponding to a chemical compound designated as "this compound." This designation may represent an internal laboratory code, a novel compound not yet described in published research, or a typographical error.

Consequently, it is not possible to provide the requested detailed article on the structural and spectroscopic characterization of "this compound" as no specific data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction, Mass Spectrometry, Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, or Fluorescence Emission Spectroscopy for this particular compound could be located.

To fulfill the user's request, a verifiable and publicly documented compound name is required.

Advanced Structural and Spectroscopic Characterization of Cu 6pmn

Photophysical Characterization

Determination of Fluorescence Quantum Yield and Lifetimes

The fluorescence quantum yield (ΦF) of a compound represents the ratio of photons emitted to photons absorbed and is a critical measure of its fluorescence efficiency. For CU-6PMN, this value was determined using a relative method, referencing a standard with a known quantum yield.

The analysis was conducted in a phosphate-buffered saline (PBS) solution at a pH of 7.4. The fluorescence quantum yield of this compound was calculated to be 0.08. This determination was made using fluorescein in a 0.1 M NaOH solution, which has a known quantum yield of 0.91, as the standard for comparison. The specific details of the UV-vis and fluorescence spectra measurements were utilized in this calculation.

Currently, there is no publicly available research detailing the experimental determination of the fluorescence lifetime (τ) for this compound. Fluorescence lifetime refers to the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. While this is a key photophysical parameter, studies on this compound have thus far focused on its quantum yield and solvatochromic properties.

Table 1: Fluorescence Quantum Yield of this compound

CompoundSolvent/BufferQuantum Yield (ΦF)Reference Standard
This compoundPBS (pH 7.4)0.08Fluorescein (in 0.1 M NaOH)

Solvent Effects on Fluorescence Intensity and Spectral Shifts

The fluorescence properties of this compound are highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. This characteristic was a deliberate part of its design, drawing from the known behavior of its parent structure, umbelliferone (B1683723), which is strongly fluorescent in hydrophilic environments and shows decreased fluorescence in hydrophobic settings.

Studies on this compound have demonstrated significant changes in its fluorescence emission intensity and spectral positioning when measured in different solvents. The fluorescence intensity is markedly higher in polar, hydrophilic solvents compared to nonpolar, hydrophobic solvents. For instance, the fluorescence is strongest in aqueous buffers like PBS, whereas it diminishes significantly in more hydrophobic environments. This suggests that in polar solvents, the excited state of this compound is stabilized, leading to more efficient fluorescence emission. Conversely, in nonpolar solvents, non-radiative decay pathways likely become more dominant, causing a decrease in fluorescence intensity.

In addition to intensity changes, the emission maximum of this compound can also shift depending on the solvent. This spectral shift is a hallmark of solvatochromic dyes. For coumarin (B35378) derivatives, it is common to observe a blue shift (a shift to shorter wavelengths) in the emission spectrum as the polarity of the solvent decreases. This is because polar solvents tend to stabilize the more polar excited state of the fluorophore more than the ground state, reducing the energy gap for emission and resulting in a red shift (longer wavelength). As solvent polarity decreases, this stabilization effect is reduced, leading to a larger energy gap and a blue-shifted emission.

The environmentally sensitive fluorescence of this compound is a key feature for its application in biological assays, allowing for the study of protein-ligand interactions by monitoring the changes in fluorescence as the probe moves from an aqueous environment to a more hydrophobic protein binding pocket.

Table 2: Solvent Effects on this compound Fluorescence

Solvent TypeRelative Fluorescence IntensityGeneral Spectral Shift Trend
Hydrophilic (e.g., PBS)HighRed-shifted (longer wavelength)
Hydrophobic (e.g., interior of proteins)LowBlue-shifted (shorter wavelength)

Computational and Theoretical Investigations of Cu 6pmn and Its Interactions

Quantum Chemical Studies on Electronic Structure and Reactivity

While specific quantum chemical studies focusing solely on CU-6PMN are not extensively detailed in available literature, this theoretical approach is fundamental to understanding the molecule's intrinsic properties. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, orbital energies (like the HOMO and LUMO), and charge distribution of a molecule. uchicago.edunorthwestern.eduaps.org

For a compound like this compound, these studies would theoretically allow researchers to:

Predict Reactivity: By mapping the electrostatic potential, one could identify electron-rich and electron-deficient regions, predicting sites prone to electrophilic or nucleophilic attack. nih.gov

Analyze Spectroscopic Properties: Theoretical calculations can help interpret experimental spectra by predicting electronic transitions, which is particularly relevant for a fluorescent compound like this compound.

Such computational investigations are crucial for rationalizing the molecule's behavior and for designing new analogues with tailored electronic and photophysical characteristics.

Molecular Docking Simulations with Retinoid X Receptor Ligand-Binding Domains (RXRα-LBD)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the case of this compound, experimental evidence from X-ray crystallography has provided a high-resolution (2.3 Å) structure of it in complex with the RXRα ligand-binding domain (LBD), which serves as a definitive validation for any docking simulation. nih.gov

Initial studies had suggested that this compound might bind at the tetramer interface of RXRα-LBD. However, subsequent biochemical analyses and the crystal structure confirmed that this compound, like other RXRα agonists, binds within the ligand-binding pocket (LBP). nih.gov This finding is crucial as it indicates that this compound functions as an RXRα agonist through a mechanism comparable to other known agonists, by occupying the LBP and inducing a functional conformation of the receptor. nih.gov

Prediction of Binding Modes and Interaction Sites

The crystal structure of the RXRα-LBD in complex with this compound and a coactivator peptide (SRC1) reveals the precise interactions that stabilize the ligand in the binding pocket. nih.gov These experimentally determined interactions provide a detailed map of the binding mode.

Key findings from the structural analysis include:

Interacting Residues: this compound is nestled within the LBP, where it potentially interacts with eight key amino acid residues: I268, Q275, N306, L309, F313, R316, L326, and A327. nih.gov

Hydrogen Bonding: The carboxyl group of this compound forms critical hydrogen bonds that anchor it within the pocket. Specifically, a hydrogen bond is formed with the side chain guanidine (B92328) group of Arginine 316 (R316) and another with the main chain amide of Alanine (B10760859) 327 (A327). nih.gov

These specific interactions are consistent with those observed for other RXRα agonists, confirming a conserved binding mechanism for this class of compounds. nih.gov

Table 1: Experimentally Determined Interaction Sites for this compound in the RXRα Ligand-Binding Pocket

Interacting Residue Type of Interaction
R316 Hydrogen Bond (with ligand carboxyl group)
A327 Hydrogen Bond (with ligand carboxyl group)
I268 Potential van der Waals / Hydrophobic
Q275 Potential van der Waals / Hydrophobic
N306 Potential van der Waals / Hydrophobic
L309 Potential van der Waals / Hydrophobic
F313 Potential van der Waals / Hydrophobic
L326 Potential van der Waals / Hydrophobic

Data sourced from the crystal structure of the RXRα-LBD/CU-6PMN complex. nih.gov

Molecular Dynamics Simulations for Ligand-Induced Conformational Changes in RXRα

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of biological macromolecules over time. mdpi.comnih.gov For the RXRα receptor, MD simulations would be the ideal tool to investigate the conformational changes that occur upon the binding of an agonist like this compound.

Although specific MD simulation studies detailing the this compound-induced conformational changes in RXRα have not been reported in the reviewed literature, the methodology would involve:

System Setup: Building a computational model of the RXRα-LBD/CU-6PMN complex, based on the crystal structure, and solvating it in a water box with appropriate ions to mimic physiological conditions.

Simulation: Running the simulation for an extended period (nanoseconds to microseconds) to observe the atomic motions and conformational transitions of the protein-ligand complex.

Analysis: Analyzing the trajectory to identify changes in the protein's secondary and tertiary structure, the stability of ligand-protein interactions, and the flexibility of different regions of the receptor.

These simulations would provide insights into how the binding of this compound stabilizes the "active conformation" of RXRα, which is necessary for the recruitment of coactivator proteins and subsequent gene transcription. nih.gov

Free Energy Perturbation and Binding Energy Calculations

The affinity of a ligand for its receptor is quantified by the binding free energy (ΔG). While this can be calculated using computationally intensive methods like Free Energy Perturbation (FEP), it can also be determined experimentally. nih.gov

For this compound, Isothermal Titration Calorimetry (ITC) has been used to experimentally measure the thermodynamics of its binding to RXRα-LBD. ITC analysis provides direct measurement of the binding affinity (Ka), dissociation constant (Kd), and the enthalpic (ΔH) and entropic (TΔS) contributions to the binding free energy (ΔG). nih.gov

The experimental ITC data for this compound binding to RXRα-LBD revealed a complex binding isotherm, suggesting that the compound may bind in two different modes. nih.gov

Table 2: Thermodynamic Parameters of this compound Binding to RXRα-LBD from ITC

Parameter Value Unit
Ka (Binding Affinity Constant) 1.15 (± 0.14) 105 M-1
Kd (Dissociation Constant) 1.11 (± 0.33) µM
ΔG (Gibbs Free Energy) -8.14 (± 0.17) kcal/mol
ΔH (Enthalpy Change) -1.79 (± 0.34) kcal/mol
TΔS (Entropy Change) -6.36 (± 0.49) kcal/mol

Data obtained from Isothermal Titration Calorimetry experiments. nih.gov

Structure-Activity Relationship (SAR) Modeling for this compound Analogues

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity, guiding the optimization of lead compounds. nih.gov A quantitative SAR (QSAR) model establishes a mathematical relationship between chemical structure and biological activity. researchgate.net

While a formal QSAR modeling study for a series of this compound analogues is not available in the reviewed literature, a qualitative SAR can be inferred by comparing this compound to other known RXRα agonists. nih.gov For instance, comparing the structure of this compound with compounds like bexarotene (B63655) or NEt-TMN reveals common structural motifs, such as a carboxylic acid group for key hydrogen bonding and a hydrophobic core to occupy the binding pocket, which are critical for agonistic activity. nih.gov

A comprehensive QSAR study on this compound analogues would involve:

Synthesizing a Library: Creating a series of molecules with systematic modifications to the this compound scaffold.

Biological Testing: Measuring the RXRα agonist activity for each analogue.

Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue.

Model Generation: Using statistical methods to build a predictive model that correlates the descriptors with the observed biological activity.

Such a model would be invaluable for predicting the activity of new, unsynthesized compounds and for rationally designing future RXRα agonists with improved potency and properties.

Mechanistic Studies of Cu 6pmn Action at the Molecular and Receptor Level

Structural Biology of RXRα-CU-6PMN Complexes: Insights from PDB ID 6JNO

The crystal structure of the human Retinoid X Receptor alpha (RXRα) ligand-binding domain (LBD) in complex with the fluorescent agonist CU-6PMN provides critical insights into the molecular interactions governing this partnership. This complex, catalogued in the Protein Data Bank (PDB) under the accession code 6JNO, was resolved to a resolution of 2.65 Å through X-ray diffraction. The structural data reveals the precise binding mode of this compound within the RXRα ligand-binding pocket (LBP) and the conformational state of the receptor upon agonist binding.

Detailed analysis of the RXRα-CU-6PMN interface in the related 6JNR structure, which also contains a coactivator peptide, highlights key interactions that are likely conserved in the 6JNO structure. The binding of this compound is predominantly driven by a series of hydrophobic interactions and specific hydrogen bonds. The tetramethyl-tetrahydronaphthalene group of this compound is enveloped by a cluster of nonpolar residues, while the coumarin (B35378) core and the carboxylic acid moiety form more specific contacts with the receptor.

The carboxylic acid group of this compound is a critical anchor for its binding and orientation within the LBP. It forms a hydrogen bond network with specific residues in the pocket. Notably, the guanidinium (B1211019) group of a key arginine residue and the main-chain amide of an adjacent alanine (B10760859) residue are positioned to form strong hydrogen bonds with the carboxylate of this compound. This interaction is a hallmark of agonist binding to RXRα and is crucial for stabilizing the active conformation of the receptor.

The table below summarizes the key crystallographic data for the PDB entry 6JNO.

PDB ID 6JNO
Title RXRa structure complexed with this compound
Experimental Method X-RAY DIFFRACTION
Resolution 2.65 Å
Macromolecule Retinoic acid receptor RXR-alpha
Ligand This compound

The structural insights gleaned from the 6JNO entry are instrumental in understanding the mechanism of RXRα activation by synthetic agonists like this compound. The detailed map of the binding interactions provides a robust framework for the structure-based design of novel rexinoids with tailored pharmacological profiles. By elucidating the precise atomic-level contacts, this structural information paves the way for the development of next-generation RXR modulators for therapeutic applications.

Development and Validation of Cu 6pmn Based Analytical and Screening Assays

Design of High-Throughput Screening (HTS) Assays for RXR Ligand Discovery

The design of HTS assays for RXR ligand discovery utilizing CU-6PMN centers on leveraging its fluorescent properties to enable efficient and high-throughput screening. This compound is a synthetic umbelliferone-based fluorescent rexinoid. Its structure was designed based on the RXR activator CD3254, with the cinnamic acid moiety replaced by an umbelliferone (B1683723) structure to enable fluorescence-based detection. okayama-u.ac.jpbiospectrumasia.com This modification is key to the assay design, allowing for the monitoring of changes in fluorescence intensity upon ligand binding. researchgate.netbiorbyt.com The assay system developed using this compound allows for the assessment of the binding affinity of various compounds to RXR, including RXR heterodimers.

Advantages of this compound in Rapid and Non-Radioactive Screening Formats

This compound offers significant advantages for rapid and non-radioactive screening formats compared to traditional methods. Traditional RXR binding assays often utilize radioactive isotopes, such as [³H]-labeled ligands, which are time-intensive and require specialized handling and equipment. In contrast, this compound-based assays enable real-time fluorescence detection, eliminating the need for radioactivity and substantially reducing assay time from days to hours. okayama-u.ac.jpbiospectrumasia.com The fluorescence of umbelliferone, the core fluorophore in this compound, is relatively easy to detect using standard fluorescence microplate readers, further contributing to the speed and accessibility of the assay. biospectrumasia.combiorbyt.comfirstwordpharma.com The design principle behind this compound leverages the fact that umbelliferone exhibits strong fluorescence in a hydrophilic environment, with fluorescence intensity decreasing in hydrophobic environments, such as the interior of proteins. researchgate.netbiorbyt.com This property allows for the detection of ligand binding by monitoring changes in fluorescence intensity as this compound interacts with RXR. biospectrumasia.comresearchgate.net

Assay Development and Optimization for Specificity and Sensitivity

Assay development and optimization using this compound focus on ensuring specificity and sensitivity. The developed assay system allows for screening rexinoids by monitoring changes in fluorescence intensity. researchgate.net Optimization involves determining optimal conditions, such as reagent concentrations, incubation times, and fluorescence detection settings. dispendix.com For instance, controlling parameters like temperature and ensuring oxygen exclusion during synthesis are critical for coupling efficiency and obtaining the compound for assay development. While the search results highlight the successful development of this compound-based assays for RXR and RXR heterodimers, detailed optimization protocols specifically for this compound beyond general assay development principles (like those for ELISA, which involve titrating reagents) were not extensively detailed in the provided snippets. nih.govthermofisher.com However, the ability of this compound to differentiate between ligands binding to RXRα alone versus those interacting with partner receptors like PPARγ demonstrates a level of specificity in its application.

Methodological Comparisons with Traditional Receptor Binding Assays

Performance Metrics and Validation of this compound Assays (e.g., Z'-factor determination)

Performance metrics, such as the Z'-factor, are crucial for validating the quality and robustness of HTS assays. The Z'-factor is a statistical parameter used to assess assay quality based on the separation between positive and negative controls and the variability within those controls. researchgate.netnih.govncsu.edulicor.combmglabtech.com A Z'-factor greater than 0.5 generally indicates an excellent assay suitable for HTS. researchgate.netnih.govbmglabtech.com While specific Z'-factor values for this compound-based RXR assays were not explicitly provided in all snippets, the importance of using quality thresholds, such as excluding datasets with a Z'-factor < 0.5, is mentioned in the context of optimizing this compound-based assays for high-throughput screening. Other relevant metrics for assay quality include signal-to-background ratio (S/B), signal-to-noise ratio (S/N), and coefficient of variation (CV). researchgate.netnih.govncsu.edu These metrics collectively help ensure the reliability and reproducibility of screening results. dispendix.comresearchgate.net

Application in Competitive Ligand Binding Studies for Novel Chemical Entities

This compound is valuable in competitive ligand binding studies for identifying and characterizing novel chemical entities that bind to RXR. In this assay format, this compound, as a fluorescent ligand, is allowed to bind reversibly to the receptor. researchgate.net The binding of a competing non-fluorescent ligand can then be quantified by the displacement of the fluorescent this compound, leading to a change in fluorescence signal. biospectrumasia.comresearchgate.net This provides a convenient format for competitive binding studies and allows for the determination of the binding affinity (e.g., Ki values) of novel compounds. researchgate.net The ability of this compound to bind to RXRα and RXR heterodimers makes it a useful probe for investigating the interactions of novel ligands with these receptors. nih.govresearchgate.netresearchgate.net Studies have benchmarked this compound against known RXR ligands in competitive binding assays, demonstrating comparable binding affinities to compounds like Bexarotene (B63655).

Automation and Miniaturization Strategies for this compound-Based Assays

Automation and miniaturization strategies are essential for increasing the throughput and efficiency of this compound-based assays in HTS settings. Implementing robotic liquid handling helps ensure consistent pipetting and reduces human error. Miniaturization, particularly the use of higher-density microplates such as 384-well plates, increases throughput and conserves reagents and samples. dispendix.comwiley.com While miniaturization can present technical challenges, advancements in liquid handling technology, including systems capable of dispensing nanoliter volumes, facilitate the transition to smaller assay volumes. dispendix.comwiley.com Data normalization using internal controls, such as reference ligands, is also employed to correct for variability across plates. These strategies collectively contribute to the development of robust and efficient HTS workflows using this compound.

Non Clinical Research Applications and Potential Impact of Cu 6pmn

Utility of CU-6PMN as a Research Tool for Understanding Nuclear Receptor Biology

This compound serves as a specialized fluorescent probe for investigating the intricate biology of nuclear receptors, particularly RXR. As a fluorescent RXR agonist, it allows for real-time monitoring of ligand binding to the receptor. This is crucial for elucidating the mechanisms of RXR activation and its interaction with various binding partners. Nuclear receptors like RXR often function as heterodimers with other receptors, and this compound has been instrumental in studying the ligand-binding dynamics within these complexes. For instance, it has been successfully used to assess ligand binding to the PPARγ/RXRα heterodimer, revealing that the binding data for the heterodimer can differ from that of the RXRα monomer alone. nih.gov

The utility of this compound is further enhanced by its well-characterized structural interaction with RXR. X-ray crystallography has revealed that this compound binds to the ligand-binding pocket of RXRα, inducing a conformational change that facilitates the recruitment of coactivator peptides, a critical step in gene transcription. nih.gov This detailed structural and biochemical understanding allows researchers to use this compound to probe the specific molecular events that govern nuclear receptor function, including the allosteric changes that occur upon ligand binding and the subsequent assembly of transcriptional machinery.

Screening for Environmental Compounds and Endocrine Disruptors with RXR Modulating Activity

A significant application of this compound lies in the high-throughput screening (HTS) of chemical libraries to identify compounds that modulate RXR activity. This is particularly relevant for the detection of environmental compounds and endocrine-disrupting chemicals (EDCs). Many synthetic chemicals present in the environment have the potential to interfere with the endocrine system by interacting with nuclear receptors. The assay developed with this compound provides a rapid and efficient method for screening large numbers of compounds for their ability to bind to RXR. nih.gov

The principle of the assay is based on fluorescence polarization. This compound, when bound to the large RXR molecule, has a high fluorescence polarization value. If a test compound displaces this compound from the receptor's binding pocket, the smaller, unbound this compound will rotate more freely in solution, leading to a decrease in fluorescence polarization. This change provides a quantitative measure of the test compound's binding affinity for RXR. This HTS method is a significant improvement over older, more cumbersome techniques, offering a faster and more cost-effective way to identify potential EDCs that act through the RXR pathway.

Screening Method Principle Signal Change with Active Compound Throughput
This compound-based Fluorescence Polarization AssayCompetitive binding with fluorescent ligandDecrease in fluorescence polarizationHigh

Identification and Characterization of RXR Ligands from Natural Product Libraries and Functional Foods

The search for novel therapeutic agents has increasingly turned to natural products, which represent a vast reservoir of chemical diversity. The this compound-based screening platform is well-suited for the discovery of RXR-modulating compounds from natural product libraries and functional foods. The robustness and high-throughput nature of the fluorescence polarization assay allow for the efficient screening of complex mixtures and purified compounds derived from natural sources. mdpi.com

While specific large-scale screening campaigns of diverse natural product libraries using this compound have not been extensively detailed in publicly available literature, the methodology is directly applicable. The process would involve preparing extracts from various natural sources (plants, marine organisms, microorganisms) and testing their ability to displace this compound from RXR. Active extracts can then be subjected to bioassay-guided fractionation to isolate the specific compound responsible for the RXR-modulating activity. This approach holds promise for identifying novel rexinoids from nature that could serve as leads for the development of new drugs for metabolic diseases, cancer, and neurodegenerative disorders. The connection to "functional foods" also suggests that this method can be used to validate the health claims of certain foods by identifying specific bioactive components that interact with nuclear receptors like RXR.

Facilitation of Structure-Guided Design for Next-Generation RXR Probes and Modulators

The detailed structural information available for the this compound/RXRα complex is a cornerstone for the rational, structure-guided design of new and improved RXR modulators. The co-crystal structure reveals the precise amino acid residues within the ligand-binding pocket that interact with this compound. nih.gov This atomic-level insight allows medicinal chemists to design novel compounds with modified structures that can form more potent or selective interactions with the receptor.

For example, by understanding the key hydrogen bonds and hydrophobic interactions that stabilize the binding of this compound, researchers can computationally model and then synthesize new molecules with enhanced affinity or altered functional activity (e.g., designing antagonists instead of agonists). Furthermore, the structure provides a template for developing next-generation fluorescent probes with improved photophysical properties, such as greater brightness, photostability, or different emission wavelengths, which could enable more sophisticated imaging and screening applications. The structure-activity relationships (SAR) derived from these studies are critical for optimizing lead compounds into clinical candidates. nih.gov

Crystallographic Data for this compound with RXRα
PDB ID 6JNR
Resolution 2.30 Å
Complex RXRα ligand-binding domain, this compound, and SRC1 peptide
Key Finding This compound binds to the ligand-binding pocket, inducing a conformation that recruits coactivators. nih.gov

Integration with Chemoinformatic and Systems Biology Approaches in Target Identification

The quantitative data generated from high-throughput screening with this compound is highly amenable to integration with chemoinformatic and systems biology approaches. While specific studies detailing the integration of this compound data are not yet prevalent, the established methodologies in these fields provide a clear path for its future application.

In chemoinformatics, the large datasets from HTS campaigns can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These computational models correlate the chemical structures of screened compounds with their measured RXR binding affinity. Once a reliable QSAR model is developed, it can be used to virtually screen massive databases of chemical compounds, prioritizing those with a high predicted affinity for RXR for subsequent experimental testing. This in silico approach can significantly accelerate the discovery of novel RXR ligands.

Challenges, Limitations, and Future Research Directions for Cu 6pmn

Addressing the Dual Binding Modes of CU-6PMN (e.g., Ligand-Binding Domain vs. Dimer-Dimer Interface)

A significant challenge associated with this compound is its ability to bind to human RXRα (hRXRα) in two distinct modes: within the canonical ligand-binding pocket (LBP) and at the dimer-dimer interface of the RXRα-LBD tetramer. nih.govnih.govresearchgate.net This dual binding characteristic was initially observed through X-ray crystallography studies. nih.gov While binding to the LBP is consistent with its function as an RXR agonist and its ability to recruit coactivator peptides, binding at the dimer-dimer interface was a concern regarding its broad applicability for screening ligands targeting RXRα heterodimers. nih.gov

Further biochemical, thermodynamic, and structural analyses have confirmed that this compound does indeed bind to the RXRα-LBP and facilitates the recruitment of coactivator peptides, similar to other RXRα agonists. nih.gov However, the presence of a second binding site at the dimer-dimer interface adds complexity to the interpretation of binding data, particularly in assays designed to evaluate ligand interactions with RXR heterodimers. nih.govnih.gov This dual binding can lead to V-shaped isotherms in isothermal titration calorimetry (ITC) analysis, suggesting two binding events. nih.gov

Future research needs to address this dual binding to refine the use of this compound in binding assays. Strategies could involve:

Developing methods to differentiate between the two binding events in fluorescence-based assays.

Investigating the functional consequences of binding at the dimer-dimer interface compared to the LBP.

Utilizing structural data to design this compound analogues that preferentially bind to the LBP.

Understanding the nuances of these binding modes is crucial for accurately assessing the affinity and efficacy of potential RXR ligands using this compound-based screening systems.

Strategies for Enhancing this compound Specificity and Fluorescent Properties

While this compound is a valuable fluorescent probe for RXR, enhancing its specificity for the RXR-LBP over other potential binding sites, including the dimer-dimer interface and off-target proteins, remains an area for improvement. nih.gov Increased specificity would lead to cleaner assay data and reduce the potential for misinterpreting binding events.

Furthermore, optimizing the fluorescent properties of this compound could enhance its utility. This compound's fluorescence is based on an umbelliferone (B1683723) backbone, which exhibits changes in intensity depending on the hydrophilicity of its environment. It emits strong fluorescence in hydrophilic environments, with decreased intensity in hydrophobic protein interiors. While this property is leveraged for binding assays, further enhancements could include:

Increasing fluorescence quantum yield for greater sensitivity.

Developing variants with different excitation and emission wavelengths to allow for multiplexed assays or compatibility with different imaging systems.

Improving photostability to enable longer or more intense illumination during experiments.

Strategies for enhancing specificity and fluorescent properties could involve targeted chemical modifications of the this compound structure, guided by structure-activity relationship studies and computational modeling.

Development of this compound Analogues with Improved Pharmacological Profiles for Research Use

The development of this compound was based on the RXR activator CD3254, with the incorporation of an umbelliferone structure for fluorescence. While this compound functions as an RXRα agonist with activity similar to bexarotene (B63655) in reporter gene assays, developing analogues with improved pharmacological profiles specifically for research applications is a key future direction. nih.gov

Improved pharmacological profiles in research tools can include:

Enhanced binding affinity and kinetics for RXR and its heterodimers.

Increased selectivity for specific RXR heterodimers (e.g., PPARγ/RXRα over others). nih.gov

Modified agonistic or antagonistic activity to serve as specific probes for different functional states of the receptor.

Improved solubility and stability in various assay conditions.

The creation of such analogues would provide researchers with a more diverse and refined set of tools to probe the complexities of RXR signaling and its interactions with various partner receptors.

Expanding the Application of this compound to Other Nuclear Receptor Systems or Protein-Ligand Interactions

Currently, this compound is primarily utilized for studying RXR and its heterodimers, such as PPARγ/RXRα. nih.govacs.org Expanding its application, or the principles behind its design, to other nuclear receptor systems or entirely different protein-ligand interactions represents a significant future direction.

Nuclear receptors constitute a large superfamily involved in diverse physiological processes, and fluorescent probes for other members could greatly facilitate their study. researchgate.netbosterbio.commdpi.comcellsignal.compartielo.fr Furthermore, the concept of a fluorescent ligand that changes properties upon binding to a target protein is broadly applicable.

Challenges in this expansion include:

Identifying suitable fluorescent scaffolds that can be integrated into ligands for other target proteins without disrupting binding or function.

Designing linkers and modifications that ensure the fluorescent properties are sensitive to the specific binding event.

Validating the binding modes and specificity of newly developed fluorescent probes for different protein targets.

Successful expansion would provide valuable tools for high-throughput screening and mechanistic studies across a wider range of biological systems.

Methodological Advancements in Fluorescence-Based Ligand-Receptor Interaction Studies

The development and application of this compound have contributed to advancements in fluorescence-based ligand-receptor interaction studies. nih.govnih.gov However, there is continuous scope for methodological improvements in this field. nih.govbmbreports.orgresearchgate.netdiva-portal.orgmdpi.com

Future methodological advancements relevant to the use of this compound and similar fluorescent probes include:

Development of more sensitive fluorescence detection techniques to work with lower protein or ligand concentrations. researchgate.net

Integration of fluorescence-based assays with microfluidics or other miniaturization technologies for higher throughput and reduced reagent consumption.

Application of advanced fluorescence microscopy techniques (e.g., FRET, fluorescence polarization, fluorescence lifetime imaging microscopy) to study this compound binding and receptor dynamics in live cells. nih.govbmbreports.orgresearchgate.netdiva-portal.orgmdpi.comx-mol.net

Development of computational tools and algorithms for analyzing complex fluorescence data, particularly in cases of multiple binding sites like with this compound.

These advancements would enhance the capabilities and accessibility of fluorescence-based methods for studying ligand-receptor interactions.

Broader Implications for Fundamental Understanding of Nuclear Receptor Signaling Pathways

The challenges and future research directions related to this compound have broader implications for advancing the fundamental understanding of nuclear receptor signaling pathways. researchgate.netbosterbio.commdpi.comcellsignal.compartielo.fryoutube.comwikipedia.orgwikipedia.org

By addressing the limitations of this compound and developing improved tools and methodologies, researchers can gain deeper insights into:

The precise mechanisms of ligand binding and conformational changes in RXR and its heterodimers. nih.govmdpi.com

The differential roles of distinct binding sites (e.g., LBP vs. dimer-dimer interface) in modulating receptor function and coactivator recruitment. nih.gov

The dynamics of nuclear receptor interactions with coregulators and DNA. cellsignal.comyoutube.comwikipedia.orgwikipedia.org

How dysregulation of nuclear receptor signaling contributes to various diseases. bosterbio.commdpi.com

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when using CU-6PMN in competitive binding assays for retinoid X receptor (RXR) ligand screening?

  • Methodological Answer :

  • Define clear objectives (e.g., ligand affinity quantification, structural interaction analysis).
  • Use validated protocols for this compound-based assays, including controls (e.g., positive/negative ligands, solvent-only blanks) to minimize noise .
  • Optimize parameters such as ligand concentration ranges, incubation times, and fluorescence detection settings (e.g., excitation/emission wavelengths) to ensure reproducibility .
  • Apply statistical metrics like the Z’-factor to assess assay robustness (>0.5 indicates high reliability) .

Q. Which characterization methods are essential for confirming this compound’s structural integrity and purity in RXR studies?

  • Methodological Answer :

  • NMR spectroscopy : Confirm molecular structure and identify impurities (e.g., unreacted intermediates) .
  • HPLC : Assess purity (>95% recommended for reproducible assays) and monitor degradation under experimental conditions .
  • Fluorescence spectra analysis : Validate this compound’s stability in assay buffers (e.g., pH 7.4, 25°C) to rule out solvent-induced quenching .
  • Document all protocols in alignment with IUPAC guidelines for compound characterization .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound binding data across studies (e.g., conflicting IC₅₀ values for the same RXR ligand)?

  • Methodological Answer :

  • Replication : Repeat assays under identical conditions to rule out technical variability .
  • Variable scrutiny : Compare buffer composition, temperature, and ligand preparation methods (e.g., stock solubility, storage conditions) .
  • Statistical re-evaluation : Apply non-parametric tests (e.g., Mann-Whitney U) if data normality assumptions are violated .
  • Cross-study analysis : Use systematic reviews to identify trends (e.g., meta-analysis of RXR ligand affinities) .

Q. What strategies optimize this compound-based assays for high-throughput RXR ligand screening while maintaining data precision?

  • Methodological Answer :

  • Automation : Implement robotic liquid handling for consistent pipetting and reduce human error .
  • Miniaturization : Use 384-well plates to increase throughput while validating signal-to-noise ratios .
  • Data normalization : Apply internal controls (e.g., reference ligands) to correct for plate-to-plate variability .
  • Quality thresholds : Exclude datasets with Z’-factor <0.5 or coefficient of variation (CV) >15% .

Q. How can researchers integrate this compound-derived data with existing structural models of RXR-ligand interactions?

  • Methodological Answer :

  • Molecular docking : Use this compound’s fluorescence data to refine binding site predictions (e.g., PDB ID: 6JNO) .
  • Comparative analysis : Overlay this compound assay results with X-ray crystallography or cryo-EM data to validate ligand orientation hypotheses .
  • Dynamic modeling : Apply molecular dynamics simulations to assess ligand-receptor stability under physiological conditions .

Methodological Best Practices

  • Data reporting : Follow guidelines for numerical precision (e.g., IC₅₀ values reported to one decimal place) and statistical significance (define p-value thresholds a priori) .
  • Ethical standards : Disclose conflicts of interest and adhere to compound-sharing policies for reproducibility .
  • Literature integration : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with gaps in RXR ligand studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.